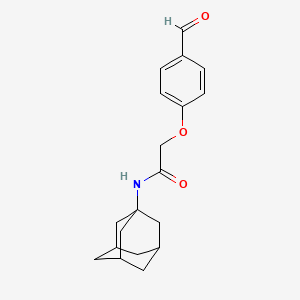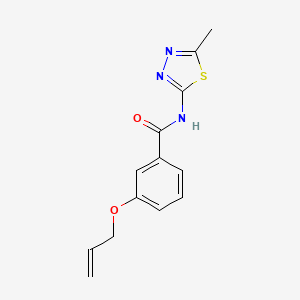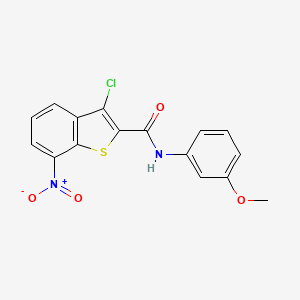![molecular formula C19H16N2O3S B4401399 N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4401399.png)
N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Overview
Description
N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as MTCP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTCP belongs to the class of thiophene derivatives, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is not fully understood, but it has been proposed that it works by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the expression of inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the expression of inflammatory cytokines and reducing oxidative stress. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the expression of inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in lab experiments is its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Additionally, future research could focus on developing more potent analogs of this compound with improved pharmacokinetic properties.
Scientific Research Applications
N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been reported to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-6-3-2-5-15(16)21-18(22)13-8-10-14(11-9-13)20-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQBMGQKTOZPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401330.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B4401334.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)

![N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401364.png)


![4-[3-(3-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4401386.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4401395.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![1-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4401416.png)